2-Methylacetoacetyl-coa

Vue d'ensemble

Description

2-Methylacetoacetyl-coenzyme A is an intermediate compound in the metabolism of the amino acid isoleucine. It is a thioester of coenzyme A and plays a crucial role in various biochemical pathways, including the mevalonate pathway, which is responsible for the synthesis of cholesterol, steroid hormones, and other important molecules .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Methylacetoacetyl-coenzyme A is synthesized in the mitochondrial matrix by the condensation of acetyl-coenzyme A and acetoacetyl-coenzyme A. This reaction is catalyzed by the enzyme 3-ketoacid-coenzyme A transferase.

Industrial Production Methods

The synthesis involves enzymatic reactions that mimic natural metabolic processes.

Analyse Des Réactions Chimiques

Types of Reactions

2-Methylacetoacetyl-coenzyme A undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products.

Reduction: It can be reduced under specific conditions.

Substitution: The thioester bond can undergo substitution reactions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The specific conditions depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions include various intermediates in metabolic pathways, such as acetoacetyl-coenzyme A and other derivatives.

Applications De Recherche Scientifique

Biochemical Role and Metabolism

2-Methylacetoacetyl-CoA is classified as a 3-oxo-acyl CoA derivative and serves as a substrate for various mitochondrial enzymes, including:

- 3-Hydroxyacyl-CoA dehydrogenase type II

- 3-Ketoacyl-CoA thiolase

- Peroxisomal bifunctional enzyme

- Trifunctional enzyme beta subunit

These enzymes facilitate critical reactions in the catabolism of fatty acids and amino acids, particularly isoleucine. The breakdown of this compound leads to the production of energy through the TCA cycle and ketogenesis in the liver .

2.1. Diagnosis of Metabolic Disorders

This compound thiolase deficiency (MATD) is an autosomal recessive disorder impacting ketone body metabolism and isoleucine degradation due to mutations in the ACAT1 gene. The clinical manifestations include:

- Ketoacidosis : Episodes often triggered by fasting or illness.

- Developmental Impact : While many patients exhibit normal psychomotor development, some may experience neurological impairments .

Case Study:

A systematic review identified 244 patients with MATD, highlighting that 89.6% experienced acute metabolic decompensation, with symptoms typically presenting within the first two years of life .

2.2. Biochemical Profiling

Biochemical profiling of patients with MATD reveals characteristic organic aciduria, including elevated levels of:

- 2-Methyl-3-hydroxybutyrate

- Tiglyl-glycine

- 2-Methylacetoacetate

These metabolites can be detected through urine analysis, assisting in the diagnosis of metabolic disorders associated with this compound .

3.1. Metabolic Pathway Studies

Research has focused on elucidating the role of this compound in various metabolic pathways. For instance, studies have demonstrated its involvement in:

- Isoleucine Catabolism : The compound is cleaved by mitochondrial acetoacetyl-CoA thiolase to produce acetoacetate and acetyl-CoA, crucial for energy production .

Data Table: Enzymatic Reactions Involving this compound

| Enzyme | Reaction Type | Product(s) |

|---|---|---|

| Mitochondrial acetoacetyl-CoA thiolase | Thiolytic cleavage | Acetyl-CoA + Acetoacetate |

| 3-Hydroxyacyl-CoA dehydrogenase | Oxidation | 3-Hydroxybutyryl-CoA |

| Peroxisomal bifunctional enzyme | Cleavage | Acetyl-CoA + Other products |

3.2. Therapeutic Research

Understanding the role of this compound in metabolic disorders has implications for developing therapeutic strategies. For instance, dietary management involving protein restriction has shown promise in mitigating symptoms associated with MATD .

Mécanisme D'action

2-Methylacetoacetyl-coenzyme A exerts its effects through its role as an intermediate in metabolic pathways. It is involved in the catabolism of isoleucine and the synthesis of isoprenoids. The compound interacts with specific enzymes, such as 3-ketoacid-coenzyme A transferase, to facilitate these biochemical processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

Acetoacetyl-coenzyme A: Another thioester of coenzyme A involved in similar metabolic pathways.

3-Hydroxy-2-methylbutyryl-coenzyme A: An intermediate in the metabolism of branched-chain amino acids

Uniqueness

2-Methylacetoacetyl-coenzyme A is unique due to its specific role in the metabolism of isoleucine and its involvement in the mevalonate pathway. Its structure and reactivity make it distinct from other similar compounds .

Activité Biologique

2-Methylacetoacetyl-CoA is a key intermediate in the metabolic pathways involving isoleucine degradation and ketone body utilization. Its biological activity is primarily linked to its role as a substrate for mitochondrial enzymes, particularly in the context of mitochondrial acetoacetyl-CoA thiolase (T2) deficiency. This article provides a comprehensive overview of the biological activity of this compound, including its biochemical pathways, clinical implications, and case studies.

Biochemical Pathways

This compound participates in several critical metabolic processes:

- Isoleucine Catabolism : It is produced during the catabolism of isoleucine and is cleaved by mitochondrial acetoacetyl-CoA thiolase (T2). This reaction is crucial for the proper metabolism of branched-chain amino acids.

- Ketone Body Formation : The compound plays a role in ketogenesis, where it contributes to the formation of acetoacetate and subsequently to energy production via the tricarboxylic acid (TCA) cycle.

The enzymatic reactions involving this compound include:

| Enzyme | Reaction |

|---|---|

| Mitochondrial Acetoacetyl-CoA Thiolase (T2) | Cleavage of this compound to produce acetyl-CoA |

| 3-Hydroxyacyl-CoA Dehydrogenase Type II | Conversion of this compound into downstream metabolites |

Clinical Implications

Deficiency in T2 leads to an accumulation of this compound, resulting in metabolic disorders characterized by ketoacidotic episodes. The clinical manifestations include:

- Metabolic Acidosis : Patients often present with acute metabolic acidosis, which can be severe and requires immediate treatment.

- Organic Aciduria : Characteristic urinary organic acids such as tiglylglycine and 2-methylacetoacetate are excreted in excess due to impaired metabolism.

Case Studies

-

Twin Brothers with T2 Deficiency :

- Clinical Features : Significant staturo-ponderal delay, frequent infections, and acute metabolic acidosis at age four.

- Biochemical Findings : Urinary organic acid analysis revealed elevated levels of tiglylglycine and other metabolites associated with this compound accumulation. Treatment with bicarbonate improved metabolic status .

- Rare Case Mimicking Diabetic Ketoacidosis :

Research Findings

Recent studies have provided insights into the prevalence and outcomes associated with this compound thiolase deficiency:

- A systematic review identified 244 patients with varying degrees of symptom severity. Notably, 89.6% experienced at least one acute metabolic decompensation, primarily within the first two years of life .

- Long-term outcomes indicate that over 82% of patients maintain normal psychomotor development despite early metabolic crises, suggesting a generally favorable prognosis when managed appropriately .

Propriétés

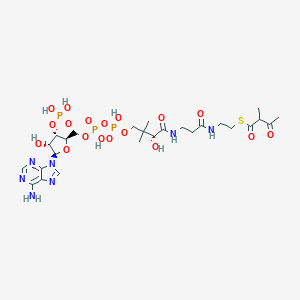

IUPAC Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-methyl-3-oxobutanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H42N7O18P3S/c1-13(14(2)34)25(39)55-8-7-28-16(35)5-6-29-23(38)20(37)26(3,4)10-48-54(45,46)51-53(43,44)47-9-15-19(50-52(40,41)42)18(36)24(49-15)33-12-32-17-21(27)30-11-31-22(17)33/h11-13,15,18-20,24,36-37H,5-10H2,1-4H3,(H,28,35)(H,29,38)(H,43,44)(H,45,46)(H2,27,30,31)(H2,40,41,42)/t13?,15-,18-,19-,20+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHNODHRSCRALBF-NQNBQJKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C(=O)C)C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H42N7O18P3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70986160 | |

| Record name | 2-Methylacetoacetyl coenzyme A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70986160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

865.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6712-01-2 | |

| Record name | 2-Methylacetoacetyl coenzyme A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6712-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylacetoacetyl-coenzyme A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006712012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylacetoacetyl coenzyme A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70986160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.